3-(4-(2-(Tert-butoxy)-2-oxoethyl)phenyl)-2-methylpropanoic acid
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Overview
Description
3-(4-(2-(Tert-butoxy)-2-oxoethyl)phenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of phenylpropanoic acids. This compound is characterized by the presence of a tert-butoxy group and a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-(Tert-butoxy)-2-oxoethyl)phenyl)-2-methylpropanoic acid typically involves the following steps:
Formation of the tert-butoxy group: This can be achieved through the reaction of tert-butyl alcohol with an appropriate acid chloride or anhydride in the presence of a base such as pyridine.
Introduction of the phenyl ring: The phenyl ring can be introduced via a Friedel-Crafts acylation reaction using a phenyl halide and an aluminum chloride catalyst.
Formation of the propanoic acid moiety: This step involves the reaction of the intermediate compound with a suitable carboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-(Tert-butoxy)-2-oxoethyl)phenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylpropanoic acids.
Scientific Research Applications
3-(4-(2-(Tert-butoxy)-2-oxoethyl)phenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-(2-(Tert-butoxy)-2-oxoethyl)phenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenylboronic acid: Similar in structure due to the presence of the tert-butyl group and phenyl ring.
(S)-3-(4-(tert-Butoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid: Contains a tert-butoxy group and a phenyl ring, similar to the target compound.
Properties
Molecular Formula |
C16H22O4 |
---|---|
Molecular Weight |
278.34 g/mol |
IUPAC Name |
2-methyl-3-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]propanoic acid |
InChI |
InChI=1S/C16H22O4/c1-11(15(18)19)9-12-5-7-13(8-6-12)10-14(17)20-16(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,18,19) |
InChI Key |
YNFMICCHOFDCOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)CC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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